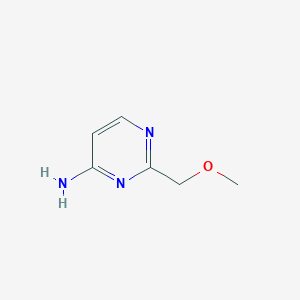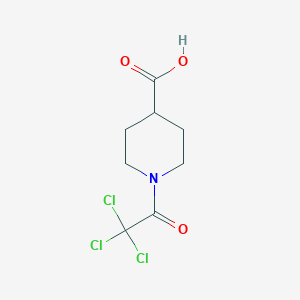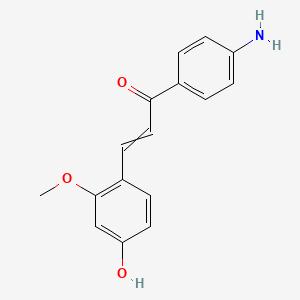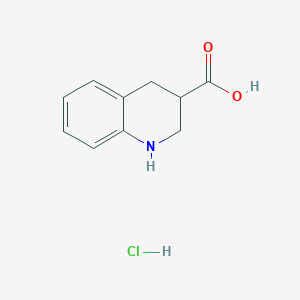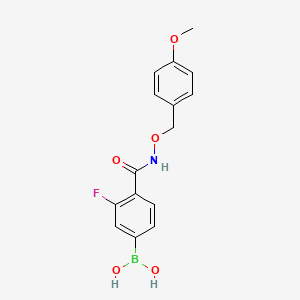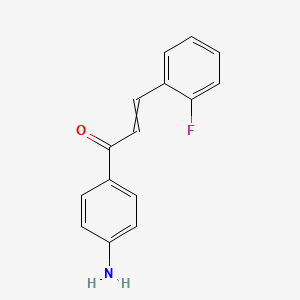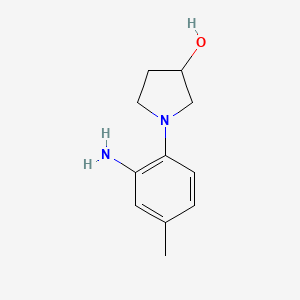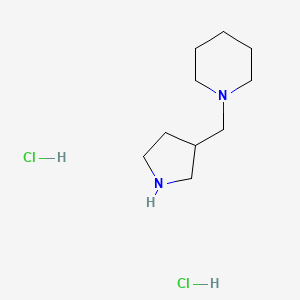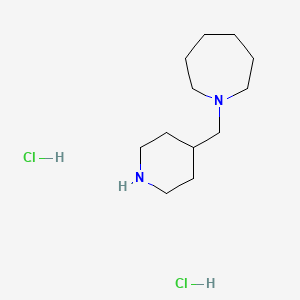
1-(4-Piperidinylmethyl)azepane dihydrochloride
Overview
Description
1-(4-Piperidinylmethyl)azepane dihydrochloride, also known as PMA, is a heterocyclic organic compound with the molecular formula C13H26N2. It has a molecular weight of 269.25 g/mol. The CAS Number for this compound is 871112-73-1 .
Molecular Structure Analysis
The molecular structure of 1-(4-Piperidinylmethyl)azepane dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The average mass of the molecule is 269.254 Da, and the monoisotopic mass is 268.147308 Da .Scientific Research Applications
Pharmacology
1-(4-Piperidinylmethyl)azepane dihydrochloride: is explored in pharmacology for its potential as a precursor in the synthesis of pharmacologically active compounds. Its structural features may be utilized to develop new therapeutic agents, particularly those targeting neurological pathways due to the piperidine moiety, which is often found in molecules that interact with the central nervous system .
Neuroscience
In neuroscience, this compound’s relevance comes from its piperidine structure, a common feature in neurological agents. It could be used in creating novel experimental drugs aimed at understanding neurotransmitter systems, potentially aiding in the study of neurodegenerative diseases or psychiatric disorders .
Biochemistry
Biochemists may investigate 1-(4-Piperidinylmethyl)azepane dihydrochloride for its interaction with biological macromolecules. It could serve as a ligand in enzyme inhibition studies, helping to elucidate the mechanisms of action of various biochemical pathways .
Medicinal Chemistry
Medicinal chemists might utilize this compound in the design and development of new drugs. Its bifunctional nature, with both azepane and piperidine rings, offers a versatile scaffold that can be modified to improve drug properties like potency, selectivity, and pharmacokinetics .
Toxicology
In toxicology, researchers could employ 1-(4-Piperidinylmethyl)azepane dihydrochloride to study its safety profile. Understanding its metabolic breakdown, potential toxicity, and interaction with other compounds is crucial for developing safe pharmaceuticals .
Chemical Synthesis
This compound is valuable in chemical synthesis as an intermediate. Chemists may use it to construct more complex molecules, exploring its reactivity and transformations under various conditions to expand synthetic methodologies .
Analytical Chemistry
Analytical chemists might analyze 1-(4-Piperidinylmethyl)azepane dihydrochloride to develop new analytical methods. It could be used as a standard in chromatography or mass spectrometry, aiding in the quantification and identification of similar compounds .
Materials Science
Lastly, in materials science, the compound’s unique structure could be investigated for its potential in creating new materials. Its incorporation into polymers or as a part of a catalyst system could lead to materials with novel properties .
Safety and Hazards
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRTWFHYCDEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidinylmethyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
